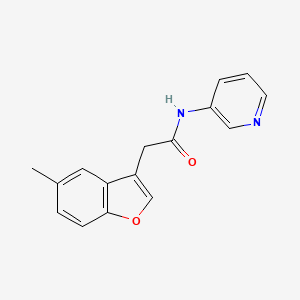
methyl 1-(2-amino-2-oxoethyl)-1H-indole-6-carboxylate
Übersicht
Beschreibung
Methyl 1-(2-amino-2-oxoethyl)-1H-indole-6-carboxylate, also known as MAOEIC, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(2-amino-2-oxoethyl)-1H-indole-6-carboxylate has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising applications of methyl 1-(2-amino-2-oxoethyl)-1H-indole-6-carboxylate is in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. methyl 1-(2-amino-2-oxoethyl)-1H-indole-6-carboxylate has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. methyl 1-(2-amino-2-oxoethyl)-1H-indole-6-carboxylate has also been shown to have neuroprotective properties by preventing the formation of beta-amyloid plaques and reducing oxidative stress in the brain.
Wirkmechanismus
The mechanism of action of methyl 1-(2-amino-2-oxoethyl)-1H-indole-6-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. methyl 1-(2-amino-2-oxoethyl)-1H-indole-6-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. methyl 1-(2-amino-2-oxoethyl)-1H-indole-6-carboxylate has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that plays a role in cell growth and proliferation.
Biochemical and Physiological Effects:
methyl 1-(2-amino-2-oxoethyl)-1H-indole-6-carboxylate has been shown to have various biochemical and physiological effects in the body. methyl 1-(2-amino-2-oxoethyl)-1H-indole-6-carboxylate has been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that plays a role in learning and memory. methyl 1-(2-amino-2-oxoethyl)-1H-indole-6-carboxylate has also been shown to reduce the levels of reactive oxygen species (ROS) in the body, which are molecules that can cause oxidative damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-(2-amino-2-oxoethyl)-1H-indole-6-carboxylate has several advantages for lab experiments, including its stability and solubility in various solvents. However, methyl 1-(2-amino-2-oxoethyl)-1H-indole-6-carboxylate also has some limitations, including its high cost and the need for specialized equipment and expertise to synthesize and analyze it.
Zukünftige Richtungen
There are several future directions for research on methyl 1-(2-amino-2-oxoethyl)-1H-indole-6-carboxylate, including the development of new drugs based on its structure and properties, the exploration of its potential applications in other fields such as agriculture and environmental science, and the investigation of its mechanisms of action and interactions with other molecules in the body. Additionally, further studies are needed to determine the optimal dosage and administration of methyl 1-(2-amino-2-oxoethyl)-1H-indole-6-carboxylate for different applications and to investigate any potential side effects or toxicity.
Eigenschaften
IUPAC Name |
methyl 1-(2-amino-2-oxoethyl)indole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-12(16)9-3-2-8-4-5-14(7-11(13)15)10(8)6-9/h2-6H,7H2,1H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHDSDBHZHFPBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CN2CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-amino-2-oxoethyl)indole-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-methoxyphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4191539.png)
![N-benzyl-6-methyl-4-[4-(methylthio)phenyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4191550.png)
![1-benzyl-4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4191557.png)
![{5-[(4-tert-butylbenzoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B4191562.png)
![4-chloro-N-[1-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4191569.png)
![N-isobutyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline](/img/structure/B4191577.png)



![N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]alaninamide](/img/structure/B4191597.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4191599.png)
![1-{1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-7-ethyl-1H-indol-3-yl}ethanone](/img/structure/B4191609.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-ethoxyphenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B4191627.png)
![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(3-pyridinyl)ethanamine](/img/structure/B4191632.png)